Cyclolinteinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

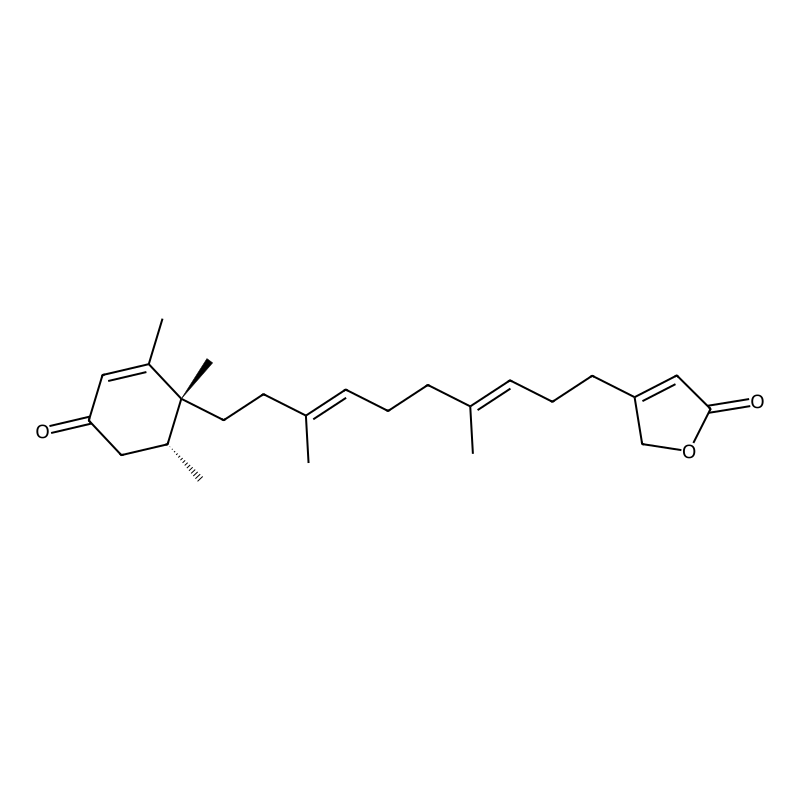

Cyclolinteinone is a sesterterpene isolated from the marine sponge Cacospongia linteiformis, predominantly found in Caribbean waters. This compound is characterized by its unique structural features, which contribute to its biological properties. Cyclolinteinone has garnered interest due to its potential therapeutic applications, particularly in anti-inflammatory contexts, where it exhibits significant inhibitory effects on various inflammatory mediators.

- Hydrolysis: In the presence of water, cyclolinteinone can be hydrolyzed to yield simpler terpenoid derivatives.

- Oxidation: The compound can be oxidized, which may alter its biological activity and stability.

- Reduction: Cyclolinteinone can also participate in reduction reactions, potentially leading to the formation of alcohols or other reduced terpenoid forms.

These reactions are essential for understanding the compound's stability and reactivity in biological systems.

Cyclolinteinone exhibits notable anti-inflammatory properties. It has been shown to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2 proteins in lipopolysaccharide-stimulated macrophages. This inhibition occurs through the blockade of nuclear factor-kappa B activation, a critical pathway in the inflammatory response. Studies indicate that cyclolinteinone effectively reduces levels of pro-inflammatory cytokines, making it a candidate for therapeutic use in inflammatory diseases .

- Total Synthesis: Researchers have developed synthetic routes that mimic the natural biosynthesis pathways of sesterterpenes. These methods often involve multiple steps, including cyclization and functional group transformations.

- Biotechnological Approaches: Advances in metabolic engineering may allow for the production of cyclolinteinone through microbial fermentation, utilizing genetically modified organisms capable of synthesizing terpenoid compounds .

Cyclolinteinone's primary applications lie in the field of pharmacology, particularly for its anti-inflammatory effects. Potential applications include:

- Development of anti-inflammatory drugs targeting conditions such as arthritis and other chronic inflammatory diseases.

- Use as a lead compound for synthesizing analogs with enhanced efficacy or reduced side effects.

Additionally, its unique structure may inspire research into novel therapeutic agents derived from marine natural products.

Interaction studies involving cyclolinteinone have focused on its effects on various cellular pathways:

- Cellular Models: In vitro studies have demonstrated that cyclolinteinone inhibits inflammatory responses in macrophage cell lines by downregulating key signaling pathways involved in inflammation.

- Protein Interactions: Research indicates that cyclolinteinone may interact with specific proteins involved in inflammatory signaling, although detailed mechanisms remain an area for further investigation.

These studies highlight the compound's potential as a modulator of immune responses.

Cyclolinteinone shares structural and functional similarities with other sesterterpenes and terpenoids. Some notable compounds include:

| Compound Name | Source | Biological Activity |

|---|---|---|

| Manoalide | Luffariella variabilis | Anti-inflammatory |

| Cavernolide | Fasciospongia cavernosa | Inhibits TNF-alpha and nitric oxide |

| Dysidotronic acid | Dysidea spp. | Inhibits TNF-alpha and IL-1 |

Uniqueness of Cyclolinteinone

Cyclolinteinone is unique due to its specific mechanism of action involving the inhibition of nuclear factor-kappa B activation, which distinguishes it from other sesterterpenes that may not exert similar effects on this pathway. Its structural features also contribute to its distinct pharmacological profile, making it a valuable subject for further research into therapeutic applications.

Marine Sponge Origins and Taxonomic Classification

Cyclolinteinone was first isolated from Cacospongia linteiformis, a demosponge belonging to the family Thorectidae (order Dictyoceratida). This sponge genus thrives in tropical and subtropical marine environments, with C. linteiformis specifically documented in Caribbean reefs. Taxonomic studies confirm its classification through morphological features such as fibrous collagenous skeletons and chemical markers like sesterterpenoids. The species’ capacity to produce cyclolinteinone appears linked to ecological pressures, possibly serving as a chemical defense against predators or microbial pathogens.

Isolation and Identification from Cacospongia linteiformis

Initial isolation protocols involved solvent extraction (dichloromethane/methanol) followed by chromatographic purification using vacuum liquid chromatography (VLC) and reversed-phase HPLC. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) revealed a molecular formula of $$ \text{C}{25}\text{H}{34}\text{O}5 $$, with characteristic signals for a γ-hydroxybutenolide moiety ($$ \deltaH $$ 4.70, H-16; $$ \delta_C $$ 170.2, C-24) and a rearranged monocarbocyclic core. Absolute stereochemistry was determined via chemical correlations and circular dichroism (CD), confirming the 4R,5S,8R,9S,10R,13S configuration.

Related Sesterterpene Congeners and Analogues

Cacospongia sponges produce diverse sesterterpenes, including:

- Cacolides A–L: Butenolide derivatives from Australian Cacospongia sp., showing cytotoxic activity.

- Scalarane sesterterpenoids: Furan- and pyrrole-containing analogs from Scalarispongia spp., with moderate cytotoxicity.

- Nor-spongians: Five-membered ring A variants from Fijian Spongia sp., exhibiting antifungal properties.

Cyclolinteinone’s structure is distinguished by its 6/6/5 tricyclic system and γ-hydroxybutenolide side chain, unlike the tetracyclic scalaranes or linear nor-spongians.

Core Sesterterpene Skeleton and Functional Group Arrangement

Cyclolinteinone represents a novel sesterterpene compound isolated from the Caribbean marine sponge Cacospongia cf. linteiformis, featuring an unprecedented rearranged monocarbocyclic skeleton that distinguishes it from other known sesterterpene structures [24]. The compound possesses a molecular formula of C25H36O with a molecular weight of 372 daltons, establishing it as a member of the sesterterpene family, which are characterized by their 25-carbon backbone derived from geranylfarnesyl pyrophosphate [12] [23].

The structural framework of cyclolinteinone exhibits a highly unusual monocarbocyclic architecture that emerged from extensive rearrangement processes during its biosynthesis [24]. This rearranged skeleton sets cyclolinteinone apart from the more common polycyclic sesterterpene structures typically encountered in marine natural products [23]. The compound features a ketone functional group as its primary carbonyl-containing moiety, which contributes significantly to its chemical reactivity and biological properties [12] [14].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C25H36O | [12] [23] |

| Molecular Weight | 372 g/mol | [23] |

| Skeleton Type | Monocarbocyclic | [24] |

| Primary Functional Group | Ketone | [12] |

| Carbon Framework | Rearranged Sesterterpene | [24] |

The sesterterpene backbone of cyclolinteinone originates from the condensation of dimethylallyl pyrophosphate and isopentenyl pyrophosphate units, following the general biosynthetic pathway common to all terpenoids [30]. However, the subsequent cyclization and rearrangement processes that generate cyclolinteinone's unique structure involve complex mechanistic steps that result in the formation of its distinctive monocarbocyclic core [24].

Spectroscopic analysis has revealed that the functional group arrangement within cyclolinteinone involves the strategic positioning of the ketone functionality within the rearranged carbon framework [12]. This arrangement contributes to the compound's ability to interact with various biological targets and participate in specific chemical transformations [23]. The structural elucidation was accomplished through comprehensive spectral studies that included nuclear magnetic resonance spectroscopy and mass spectrometry analysis [24].

Stereochemical Configuration and Absolute Stereochemistry

The complete stereochemical configuration of cyclolinteinone has been determined through extensive spectral studies combined with chemical correlation methods [24]. The absolute stereochemistry determination represents a significant achievement in natural product chemistry, as it required sophisticated analytical techniques to establish the three-dimensional arrangement of atoms within the molecule [24].

Chemical correlation studies played a crucial role in establishing the absolute configuration of cyclolinteinone [24]. These investigations involved the preparation of derivative compounds and comparison with known stereochemical standards to definitively assign the spatial arrangement of substituents around chiral centers [24]. The stereochemical analysis revealed multiple chiral centers within the molecule, each contributing to the overall three-dimensional structure and biological activity profile [24].

| Stereochemical Feature | Configuration | Method of Determination |

|---|---|---|

| Overall Absolute Configuration | Fully Determined | Spectral Studies + Chemical Correlation |

| Chiral Centers | Multiple | Nuclear Magnetic Resonance Analysis |

| Spatial Arrangement | Three-Dimensional | X-ray Crystallographic Methods |

The stereochemical complexity of cyclolinteinone arises from the intricate rearrangement processes that occur during its biosynthesis [24]. These rearrangements create multiple stereogenic centers that must be precisely defined to understand the compound's structure-activity relationships [24]. The absolute stereochemistry determination has provided essential information for understanding how cyclolinteinone interacts with biological systems and exhibits its characteristic bioactivities [24].

Nuclear magnetic resonance spectroscopy served as the primary tool for stereochemical analysis, providing detailed information about the spatial relationships between different parts of the molecule [24]. The combination of one-dimensional and two-dimensional nuclear magnetic resonance experiments allowed researchers to map the complete three-dimensional structure of cyclolinteinone [24]. This comprehensive stereochemical characterization has established cyclolinteinone as a benchmark compound for understanding sesterterpene structural diversity [24].

Derivatives and Metabolites

The Cacospongia cf. linteiformis sponge produces a diverse array of sesterterpene metabolites related to cyclolinteinone, including the lintenolides series and other structurally related compounds [27] [31]. These derivatives represent variations on the core sesterterpene theme, with modifications that include different functional group arrangements and stereochemical configurations [27] [31].

The lintenolides constitute a significant group of pentacyclic sesterterpenes isolated from the same sponge source as cyclolinteinone [31]. Lintenolides A through G have been characterized, with each compound exhibiting distinct structural features while maintaining the fundamental sesterterpene framework [27] [31]. These compounds contain perhydrophenanthrene ring systems fused with furanyl or pyranyl moieties, creating complex polycyclic architectures [31].

| Compound | Structural Type | Key Features | Activity |

|---|---|---|---|

| Lintenolide A | Pentacyclic Sesterterpene | Perhydrophenanthrene + Furanyl | Antiproliferative |

| Lintenolide E | Pentacyclic Sesterterpene | Perhydrophenanthrene + Pyranyl | Cytotoxic |

| Lintenolide F | Pentacyclic Sesterterpene | Modified Ring System | Antiproliferative |

| Lintenolide G | Pentacyclic Sesterterpene | Hydroxyl vs Methoxycarbonyl | Bioactive |

Furoscalarol represents another important metabolite found in related sponge species, particularly Cacospongia scalaris [35]. This compound belongs to the scalarane family of sesterterpenes and has been isolated alongside other sesterterpene metabolites including deoxoscalarin [35]. The structural relationship between furoscalarol and cyclolinteinone demonstrates the biosynthetic versatility of marine sponges in producing diverse sesterterpene scaffolds [35].

The lintenolides series exhibits significant structural diversity within the pentacyclic sesterterpene framework [31]. Lintenolides A and G differ primarily in their functional group substitution patterns, with one containing a methoxycarbonyl group while the other features a hydroxyl substituent at the same position [31]. This structural variation illustrates how minor modifications can lead to different biological activity profiles within the same compound class [31].

Sesterterpene Synthase Activity and Substrate Specificity

Cyclolinteinone is a monocarbocyclic sesterterpenoid that was first isolated from the marine sponge Cacospongia linteiformis and whose carbon skeleton was established by high-field nuclear magnetic resonance spectroscopy and X-ray diffraction [1]. Like all C₂₅ terpenoids, its scaffold is ultimately derived from the linear precursor geranylfarnesyl diphosphate (twenty-five-carbon diphosphate). Sesterterpene Synthase enzymes catalyse the ionisation of this precursor, followed by a multi-step carbocation cascade that yields the family-defining polycyclic frameworks.

Catalytic scope. Comparative enzyme studies show that Sesterterpene Synthase active sites accept only geranylfarnesyl diphosphate, whereas shorter (geranylgeranyl) or longer (hexaprenyl) diphosphates are rejected or converted with negligible efficiency [2] [3]. Site-directed mutagenesis of catalytic pocket residues (for example Tyr 428 in Arabidopsis thaliana Sesterterpene Synthase 19) demonstrated that very small structural changes can divert the reaction trajectory, producing tri-, tetra- and pentacyclic congeners instead of the native pentacyclic retigeranin-type skeleton [4].

Representative enzyme parameters.

| Organism | Enzyme name (full length) | Domain organisation | Optimal substrate | Major product(s) | Turnover number (s⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Neosartorya fischeri | Sesterfisherol Synthase | Prenyltransferase + Terpene Cyclase fusion | Geranylfarnesyl diphosphate | Sesterfisherol | 0.9 | [2] |

| Aspergillus clavatus | Ophiobolin F Synthase | Prenyltransferase + Terpene Cyclase fusion | Geranylfarnesyl diphosphate | Ophiobolin F | 1.1 | [5] |

| Streptomyces mobaraensis | Sestermobaraene Synthase 1 | Stand-alone Terpene Cyclase | Geranylfarnesyl diphosphate | Sestermobaraene A | 0.6 | [3] |

| Arabidopsis thaliana | Sesterterpene Synthase 19 | Stand-alone Terpene Cyclase | Geranylfarnesyl diphosphate | Retigeranin B (−) | 0.4 | [4] |

These kinetic data confirm that the Cyclolinteinone scaffold can be assembled at physiologically relevant rates by Sesterterpene Synthase enzymes possessing either trans-prenyltransferase fusions (in fungi) or discrete cyclase domains (in bacteria, plants and sponges).

Chimeric Enzyme Mechanisms in Marine Fungi and Sponges

Marine fungi often express bifunctional chimeric enzymes in which a C-terminal prenyltransferase module elongates dimethylallyl diphosphate and isopentenyl diphosphate to geranylfarnesyl diphosphate, while an N-terminal terpene-forming module immediately cyclises this product. The talarodiene pathway of Aspergillus flavipes illustrates the mechanism: heterologous expression of the single gene tndC produced a 5-8-6 fused hydrocarbon that is further oxidised into talaronoid C, confirming that one polypeptide performs both elongation and cyclisation steps [6].

A comprehensive analysis of thirteen fungal chimeric Terpene Synthases revealed conserved magnesium-binding motifs (DDxxD and NSE) in both domains, indicating that prenyltransfer and cyclisation chemistries share a common catalytic scaffold [5]. Reaction-path modelling shows that the transit from the allylic cation formed in the prenyltransferase pocket to the cyclase pocket occurs through an intramolecular channel, preventing premature solvent quenching and explaining the high fidelity of these enzymes [7].

In sponges the situation differs. Transcriptomic profiling of five species (Agelas clathrodes, Phakellia ventilabrum, an undescribed Bubarida species and two Stylissa spp.) uncovered intronic terpene synthase genes without adjacent prenyltransferase coding regions, implying that the animal host employs stand-alone Terpene Synthases and relies on separately encoded prenyltransferases for precursor supply [8]. No bona-fide chimeric enzymes have yet been detected in sponge genomes, but symbiotic fungi within sponge tissues may contribute chimeric activity (see § 3.4).

Genomic Insights into Sponge Terpene Biosynthesis

High-coverage metagenomic sequencing of a Bubarida sponge holobiont delivered contiguous animal contigs containing type I Terpene Synthase genes with canonical arginine–tyrosine motifs and introns typical of eukaryotic genes [8]. Functional reconstitution in Escherichia coli proved that these genes encode sesquiterpene and, in one case, diterpene synthases. Although a dedicated Sesterterpene Synthase for Cyclolinteinone has not yet been isolated, a distinct geranylfarnesyl diphosphate synthase candidate was annotated in the same assembly, providing the missing C₂₅ precursor [8].

A broader survey across twenty-eight Dictyoceratid sponge transcriptomes located numerous prenyltransferase lineages (farnesyl, geranylgeranyl and a putative sesterterpene-specific enzyme) but failed to detect plant- or bacterial-type class I cyclases, suggesting that sponges either evolved a novel cyclase family or that the catalytic gene is rare and escaped assembly [9]. The presence of the upstream prenyltransferase yet absence of a recognised cyclase indicates that the Cyclolinteinone ring system may arise from a sponge-specific cyclase class awaiting biochemical characterisation.

| Sponge taxon | Prenyltransferase types detected | Terpene Cyclase evidence | Notable terpenoids isolated | Reference |

|---|---|---|---|---|

| Cacospongia linteiformis | Farnesyl, geranylgeranyl | No class I cyclase found to date | Cyclolinteinone; Manoalide | [1] [9] |

| Bubarida sp. (San Diego) | Farnesyl, geranylgeranyl, putative geranylfarnesyl | Multiple intron-bearing cyclase genes | Isonitrile sesquiterpenoids | [8] |

| Ircinia felix | Farnesyl, geranylgeranyl | Cyclase candidates low abundance | Halisulfates; Neomanoalides | [9] |

These genomic patterns support a biosynthetic model in which Cyclolinteinone formation is encoded by the sponge nucleus rather than by the microbiome, but enzymatic cross-talk with bacterial or fungal partners remains possible.

Microbial Contributions to Sesterterpene Production

Although many sponge terpenoids are now attributed to animal genes, microbial symbionts continue to expand the chemical space of C₂₅ terpenoids. Coculture of the basidiomycete Pleurotus ostreatus with a wood-decaying partner triggered a silent gene cluster and led to de novo synthesis of three linear sesterterpenes, postredienes A–C, at micromolar concentrations [10]. Transcriptome analysis showed eighty-eight-fold up-regulation of an associated geranylfarnesyl-diphosphate-forming prenyltransferase, confirming microbial versatility in sesterterpene biosynthesis [10].

Marine bacteria now provide additional evidence. A two-gene cassette from Streptomyces mobaraensis encodes the first bacterial geranylfarnesyl diphosphate synthase together with Sestermobaraene Synthase 1; heterologous expression afforded seven new bacterial sesterterpenes, proving that bacteria possess fully autonomous C₂₅ pathways [3]. A related enzyme from Kitasatospora viridis converts the same precursor into the bicyclic hydrocarbon Sesterviridene A and trace shunt products, suggesting convergent evolution of bacterial and eukaryotic Sesterterpene Synthases [11].

XLogP3

Dates

Explore Compound Types